3-Methyl-5-(trifluoromethyl)benzene-1-sulfonyl chloride

Lipophilicity Drug design Partition coefficient

3-Methyl-5-(trifluoromethyl)benzene-1-sulfonyl chloride (CAS 1211524-22-9) is a disubstituted aromatic sulfonyl chloride building block featuring a methyl group at the 3-position and a trifluoromethyl group at the 5-position of the benzene ring. With a molecular formula of C8H6ClF3O2S and molecular weight of 258.65 g/mol, this compound serves as an electrophilic reagent for sulfonamide and sulfonate ester formation in medicinal chemistry and agrochemical synthesis.

Molecular Formula C8H6ClF3O2S
Molecular Weight 258.65 g/mol
CAS No. 1211524-22-9
Cat. No. B1528385
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-5-(trifluoromethyl)benzene-1-sulfonyl chloride
CAS1211524-22-9
Molecular FormulaC8H6ClF3O2S
Molecular Weight258.65 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1)S(=O)(=O)Cl)C(F)(F)F
InChIInChI=1S/C8H6ClF3O2S/c1-5-2-6(8(10,11)12)4-7(3-5)15(9,13)14/h2-4H,1H3
InChIKeyRQFZQUVLBVRQFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 3-Methyl-5-(trifluoromethyl)benzene-1-sulfonyl chloride (CAS 1211524-22-9): A Positional Isomer Sulfonyl Chloride Building Block


3-Methyl-5-(trifluoromethyl)benzene-1-sulfonyl chloride (CAS 1211524-22-9) is a disubstituted aromatic sulfonyl chloride building block featuring a methyl group at the 3-position and a trifluoromethyl group at the 5-position of the benzene ring [1]. With a molecular formula of C8H6ClF3O2S and molecular weight of 258.65 g/mol, this compound serves as an electrophilic reagent for sulfonamide and sulfonate ester formation in medicinal chemistry and agrochemical synthesis . Its specific 3,5-substitution pattern differentiates it from other methyl-trifluoromethyl benzenesulfonyl chloride isomers and from mono-substituted analogs, influencing both its physicochemical properties and its reactivity profile in downstream derivatization reactions.

Workflow Sulfonamide and sulfonate ester formation
Selection Context 3,5-disubstitution with moderated electrophilicity
Use Case Medicinal chemistry and agrochemical building block

Why 3-Methyl-5-(trifluoromethyl)benzene-1-sulfonyl chloride Cannot Be Casually Substituted with In-Class Analogs


Although several trifluoromethyl-substituted benzenesulfonyl chlorides are commercially available, generic substitution is unreliable due to measurable differences in lipophilicity, electronic character, and steric environment that arise from specific substitution patterns. For instance, the computed partition coefficient (XLogP3) of the 3-methyl-5-trifluoromethyl isomer is 3.2 [1], whereas the 3-trifluoromethyl analog lacking the methyl group exhibits an experimental logP of 3.71 . This difference in lipophilicity can affect phase-transfer behavior, solubility in aqueous reaction media, and the pharmacokinetic properties of derived sulfonamide products. Furthermore, the combined electron-donating methyl and electron-withdrawing trifluoromethyl substituents in a 1,3,5-arrangement create a unique electronic landscape that governs the electrophilicity of the sulfonyl chloride center and the stability of the resulting sulfonamide bond, making simple analog substitution inadvisable without re-optimization of reaction conditions or biological activity.

Lipophilicity shift Mono-CF3 analog may alter partition behavior, impacting solubility and protein-binding profile in derived products.
Electronic landscape mismatch Different Hammett σ patterns can change sulfonyl chloride reactivity and sulfonamide bond stability, requiring re-optimization.
Steric interference Ortho-substituted isomers introduce steric hindrance that may slow reaction kinetics with bulky amine nucleophiles.
Molecular weight increase Bis-CF3 analog carries substantially higher molecular weight, reducing compliance with lead-likeness criteria.

Quantitative Differentiation Evidence: 3-Methyl-5-(trifluoromethyl)benzene-1-sulfonyl chloride vs. Closest Analogs


Lipophilicity Comparison: Lower XLogP3 vs. Mono-Trifluoromethyl Analog

The target compound 3-methyl-5-(trifluoromethyl)benzene-1-sulfonyl chloride exhibits a computed XLogP3-AA value of 3.2 [1], which is lower than the experimental logP of 3.71 reported for 3-(trifluoromethyl)benzenesulfonyl chloride (CAS 777-44-6) . This difference indicates that the additional methyl group reduces overall lipophilicity, likely due to its electron-donating effect partially offsetting the electron-withdrawing trifluoromethyl group.

Lipophilicity
Reported
Target XLogP3 3.2 vs. analog logP 3.71 (Δ -0.5)
Supports lipophilicity-driven solubility and binding screening
Computed vs. experimental logP; conditions may differ
Lipophilicity Drug design Partition coefficient

Electronic Substituent Effects: Combined σmeta Influence of 3-Me and 5-CF3

Using standard Hammett σmeta constants, the 3-methyl group contributes σm = -0.07 (electron-donating) while the 5-trifluoromethyl group contributes σm = +0.43 (electron-withdrawing), yielding a net additive σmeta ≈ +0.36 for the sulfonyl chloride position [1]. In contrast, 3-(trifluoromethyl)benzenesulfonyl chloride carries a single σm = +0.43 at the 3-position relative to the sulfonyl chloride. The partial offset by the methyl group in the target compound reduces the overall electron-withdrawing character, which is expected to moderate the electrophilicity of the sulfonyl chloride and influence solvolysis rates and sulfonamide formation kinetics.

Electronic Effects
Class-level
Combined σmeta ≈ +0.36 (3-Me -0.07 / 5-CF3 +0.43)
Moderated electrophilicity context supports reactivity screening
Hammett additive assumption; direct kinetic data not available
Hammett constants Electronic effects Reactivity

Molecular Weight Advantage Over Bis-Trifluoromethyl Analog

With a molecular weight of 258.65 g/mol [1], the target compound is significantly lighter than 3,5-bis(trifluoromethyl)benzenesulfonyl chloride (MW = 312.18 g/mol), representing a 17% lower molecular weight [2]. The replacement of one CF3 group with a methyl group reduces molecular complexity and steric bulk while retaining the metabolically stabilizing trifluoromethyl substituent.

Molecular Weight
Reported
258.65 g/mol vs. bis-CF3 analog 312.18 g/mol (-17%)
Supports lead-like library design and fragment-based approaches
MW from PubChem; no experimental confirmation provided
Molecular weight Lead-likeness Fragment-based design

Steric Differentiation: Torsional Profile vs. 2-Methyl Isomer

The 3-methyl-5-trifluoromethyl substitution pattern positions both substituents meta to the sulfonyl chloride group, minimizing steric interference with the reactive center. In contrast, the 2-methyl-5-(trifluoromethyl) isomer places the methyl group ortho to the sulfonyl chloride, introducing steric hindrance that can reduce reaction rates and alter conformational preferences of derived sulfonamides [1]. The target compound has only one rotatable bond (S–Cl) beyond the substituent groups, whereas ortho-substituted analogs may experience restricted rotation in the sulfonamide products due to peri-interactions.

Steric Environment
Class-level
No ortho substituents; minimal steric hindrance at reactive center
Supports steric accessibility evaluation in synthesis workflows
Qualitative topology-based inference; kinetic rate data unavailable
Steric effects Conformational analysis Rotatable bonds

Optimal Application Scenarios for 3-Methyl-5-(trifluoromethyl)benzene-1-sulfonyl chloride Based on Differentiation Evidence


Medicinal Chemistry Sulfonamide Library Synthesis Requiring Controlled Lipophilicity

When generating sulfonamide libraries for target-based drug discovery, the XLogP3 of 3.2 for this building block [1] positions it in a favorable lipophilicity range (logP 2–4) that balances membrane permeability with aqueous solubility. Selection of this scaffold over the mono-trifluoromethyl analog (logP 3.71) can improve solubility profiles of lead compounds without sacrificing the metabolic stability conferred by the CF3 group, as supported by the comparative lipophilicity evidence in Section 3.

Fragment-Based Drug Discovery (FBDD) and Lead-Likeness Optimization

With a molecular weight of 258.65 g/mol and only one rotatable bond [1], this sulfonyl chloride is well-suited for fragment-based approaches where adherence to the 'Rule of Three' (MW < 300, logP < 3, H-bond donors ≤ 3, H-bond acceptors ≤ 3) is critical. Compared to the bis-CF3 analog (MW 312.18), this scaffold offers a 17% molecular weight reduction [2], facilitating the construction of lead-like sulfonamide derivatives with greater room for additional functionalization.

Agrochemical Intermediate Synthesis with Moderated Electrophilicity

The combined Hammett σmeta effect of +0.36, which is lower than the +0.43 of the mono-CF3 analog, indicates a moderated electrophilicity at the sulfonyl chloride center [1]. This property is advantageous in agrochemical intermediate production where controlled reactivity is needed to avoid exothermic runaway reactions during scale-up and to achieve selective sulfonylation in the presence of multiple nucleophilic sites, reducing purification burdens and improving process mass intensity.

Parallel Synthesis of Sterically Demanding Sulfonamides

Because both the methyl and trifluoromethyl substituents are positioned meta to the sulfonyl chloride group, the reactive center remains sterically unencumbered [1]. This feature makes the compound particularly suitable for high-throughput parallel synthesis involving bulky amine coupling partners, where ortho-substituted analogs may exhibit significantly reduced conversion rates. Laboratories engaged in diversity-oriented synthesis should prioritize this isomer to maximize library completion rates.

Application
Selection Property
Validation Focus
Sulfonamide library synthesis
Moderate lipophilicity profile
Lipophilicity-controlled solubility and permeability
Fragment-based library construction
Low molecular weight scaffold
Lead-likeness and functionalization capacity
Agrochemical intermediate production
Controlled electrophilicity
Reaction selectivity and process safety
Sterically demanding sulfonamide synthesis
Unhindered sulfonyl chloride center
Reaction kinetics with bulky amines
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